molecular formula C20H31N3O3 B2360809 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea CAS No. 942011-04-3

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea

Cat. No.: B2360809
CAS No.: 942011-04-3
M. Wt: 361.486
InChI Key: RTCRYKCTAQUVIV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group attached to a urea backbone

Scientific Research Applications

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 2-(4-methoxyphenyl)-2-morpholinoethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound lacks the morpholinoethyl group, which may result in different chemical and biological properties.

    1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl)urea: The presence of a piperazinyl group instead of a morpholinoethyl group can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCRYKCTAQUVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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